2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate
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Overview
Description
2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate is a chemical compound with the molecular formula C8H8F3NO3 and a molecular weight of 223.15 g/mol It is characterized by the presence of a trifluoroethyl group, a furan ring, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with furan-2-ylmethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoroethyl N-(furan-2-yl)carbamate: Similar structure but lacks the methylene bridge between the furan ring and the carbamate group.
2,2,2-trifluoroethylamine: Contains the trifluoroethyl group but lacks the furan ring and carbamate linkage.
Uniqueness
2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate is unique due to the combination of the trifluoroethyl group, furan ring, and carbamate linkage. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3/c9-8(10,11)5-15-7(13)12-4-6-2-1-3-14-6/h1-3H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQYNASZDIQLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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